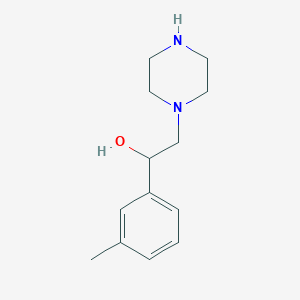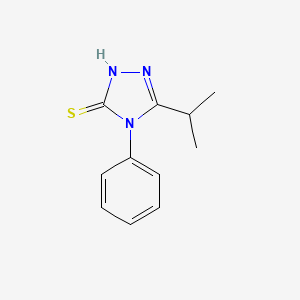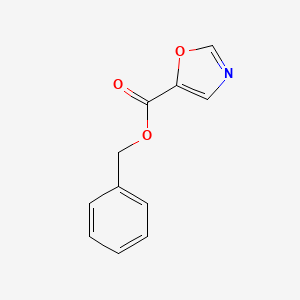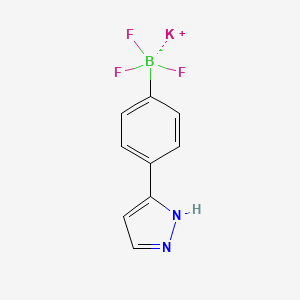
Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate is an organoboron compound that features a pyrazole ring attached to a phenyl ring, which is further bonded to a trifluoroborate group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate typically involves the reaction of 4-(1H-pyrazol-5-yl)phenylboronic acid with potassium trifluoroborate. This reaction is often carried out under mild conditions, using a palladium catalyst and a base such as potassium carbonate . The reaction proceeds via the formation of a boronate ester intermediate, which then undergoes transmetalation to form the desired trifluoroborate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the trifluoroborate compound with various aryl or vinyl halides to form new carbon-carbon bonds .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate or palladium chloride, and a base, such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Major Products
The major products formed from the reactions of this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate exerts its effects is primarily through its participation in Suzuki–Miyaura coupling reactions. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom, forming a new palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Lacks the pyrazole ring, making it less versatile in certain synthetic applications.
Potassium (4-(1H-pyrazol-5-yl)phenyl)boronic acid: Contains a boronic acid group instead of a trifluoroborate group, which can affect its reactivity and stability.
Potassium (4-(1H-pyrazol-5-yl)phenyl)difluoroborate: Contains a difluoroborate group, which can influence its reactivity in coupling reactions.
The uniqueness of this compound lies in its combination of the pyrazole ring and the trifluoroborate group, which provides a balance of stability and reactivity, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C9H7BF3KN2 |
|---|---|
Peso molecular |
250.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-(1H-pyrazol-5-yl)phenyl]boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9;/h1-6H,(H,14,15);/q-1;+1 |
Clave InChI |
JBIDQBUXVAXADW-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)C2=CC=NN2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)

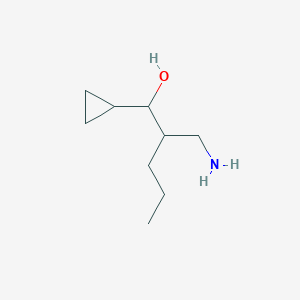
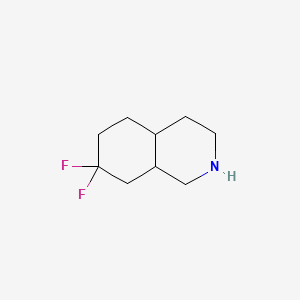
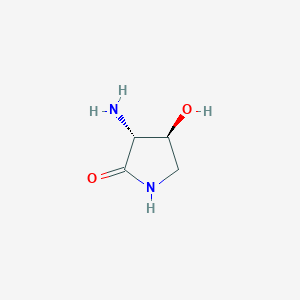
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
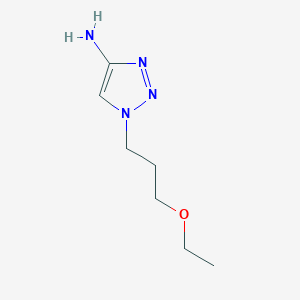
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)


![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
